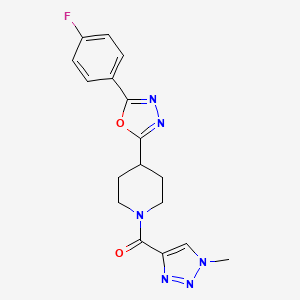

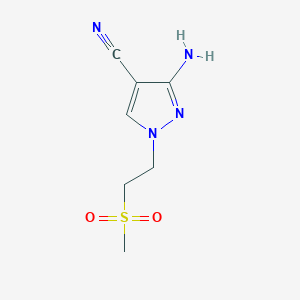

![molecular formula C16H10ClN3O3S B2994312 3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-13-3](/img/structure/B2994312.png)

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It contains a benzamide group, a thiazole group, and a nitrophenyl group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The compound likely undergoes reactions typical of benzamides, thiazoles, and nitrophenyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” would depend on the specific arrangement of its functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Chemical Transformation

- The chemical compound 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, closely related to the queried compound, is involved in the synthesis of various organic compounds. It undergoes ring-opening to produce thioketene intermediates, which react with secondary amines to form thioamides. These thioamides can undergo intramolecular cyclization, leading to the formation of 1,1-dialkylindolium-2-thiolates and other compounds (Androsov, 2008).

Biological Evaluation and Antimicrobial Activity

- Benzothiazole derivatives, which share structural similarities with the queried compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown selective cytotoxicity against tumorigenic cell lines and demonstrate in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

- N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, including compounds with nitrophenyl groups, have been synthesized and screened for their antibacterial and antifungal activities. Some of these compounds have demonstrated potent antimicrobial properties, making them candidates for novel antimicrobial agents (Kumar et al., 2012).

Luminescence and Photophysical Studies

- Thiophenyl-derivatized nitrobenzoic acid ligands, related to the structure of the queried compound, have been evaluated as potential sensitizers of europium (Eu(III)) and terbium (Tb(III)) luminescence. These compounds have been characterized by luminescence spectroscopy and X-ray crystallography, demonstrating their potential in photophysical applications (Viswanathan & Bettencourt-Dias, 2006).

Synthesis and Reactivity in Organic Chemistry

- A variety of alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas, which are structurally related to the queried compound, have been synthesized and studied for their reactivity. These compounds can undergo various chemical transformations, indicating their versatility in organic synthesis (Fathalla et al., 2012).

properties

IUPAC Name |

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S/c17-12-3-1-2-11(8-12)15(21)19-16-18-14(9-24-16)10-4-6-13(7-5-10)20(22)23/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRBGCHQGIJSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

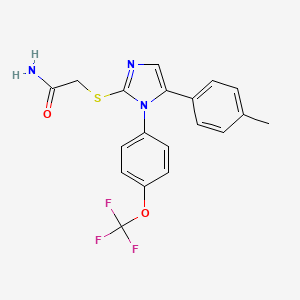

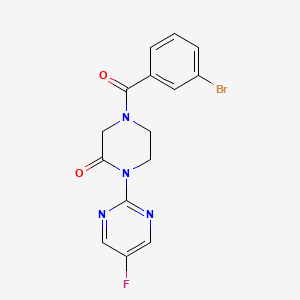

![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

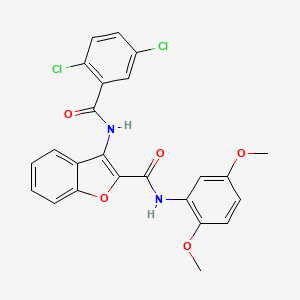

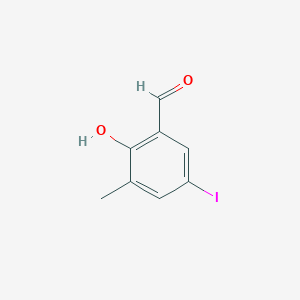

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

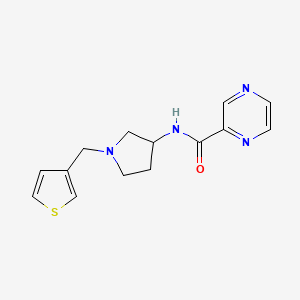

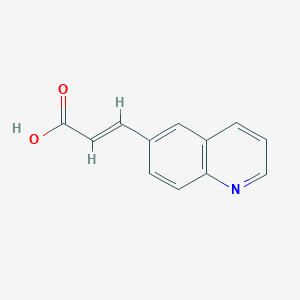

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)

![6-Acetyl-2-(2,5-dimethylfuran-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2994245.png)

![Ethyl 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenoxy]propanoate](/img/structure/B2994250.png)